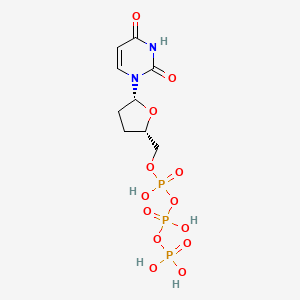

ddUTP

Vue d'ensemble

Description

ddUTP, or Digoxigenin-11-ddUTP, is a 1 mM solution of the tetralithium salt . It is a component of a probe used for end labeling . It is an alternative to classical radioactive labeling for electrophoretic mobility shift assay and is highly stable compared to radioactive probes .

Synthesis Analysis

In PCR labeling, a thermostable polymerase incorporates DIG-dUTP as it amplifies a specific region of the template DNA . The result is a highly labeled, specific, and extremely sensitive hybridization probe . The labeled dUTP can be easily incorporated by enzymatic nucleic acid synthesis using DNA polymerases .

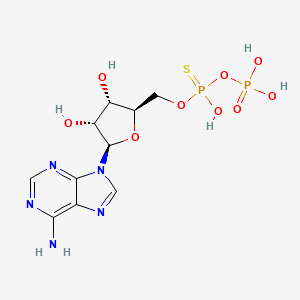

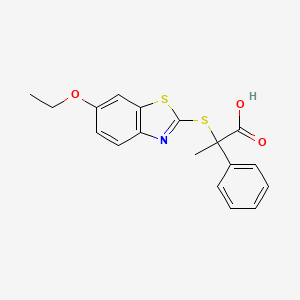

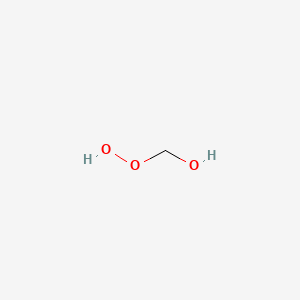

Molecular Structure Analysis

The chemical formula of this compound is C43H61N4O20P3Li4 . Its molecular weight is 1074.7 Da .

Chemical Reactions Analysis

Biotin-16-ddUTP can be incorporated into the DNA fragments during the Sanger sequencing reactions to produce high-resolution mass-sequencing spectra . The use of Biotin-16-ddUTP and Biotin-11-dd(A,C,G)TPs shifts the mass difference between cytosine and thymidine to >80 Da, resulting in a better resolution in sequence determination .

Applications De Recherche Scientifique

Inhibition of HIV Reverse Transcriptase

ddUTP (2',3'-dideoxyuridine-5'-triphosphate) has been identified as a potent and selective inhibitor of HIV (Human Immunodeficiency Virus) reverse transcriptase. Studies have shown that this compound can inhibit the elongation of the DNA chain, thereby blocking viral replication. This suggests its potential as an anti-HIV therapeutic agent, although further research is needed to overcome challenges such as delivering preformed phosphorylated ddUrd to susceptible cells (Hao et al., 1990).

Fluorescent Labeling in DNA Damage Detection

This compound has been used in the TUNEL assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) to quantify DNA damage. By using fluorescently labeled this compound, researchers can effectively measure and analyze DNA damage in cells. This application is crucial for understanding the cellular processes involved in DNA repair and apoptosis (Baskin et al., 2010).

Drug Delivery Systems

This compound has been incorporated into drug delivery systems (DDS) to improve the effectiveness of therapeutic agents. By using biomimetic nanostructures and cues, researchers aim to enhance drug efficiency, bioavailability, and biocompatibility. This area of research is particularly significant in the context of treating various diseases, including cancer (Rasheed et al., 2019).

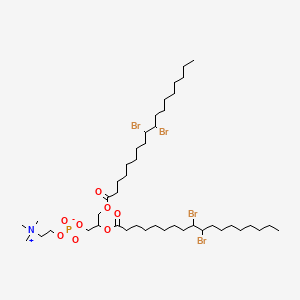

Encapsulation in Immunoliposomes

To overcome limitations in cellular uptake, this compound has been encapsulated in immunoliposomes. This approach aims to bypass the need for intracellular phosphorylation of ddU, enabling better penetration of the drug into target cells and enhancing its antiviral activity. This encapsulation strategy could potentially improve the efficacy of this compound as an anti-HIV agent (Zelphati et al., 1993).

Differential Dynamic Potentiometry

In the field of analytical chemistry, this compound has been involved in differential dynamic potentiometry (DDP), a technique used for drug fingerprinting. This application is important for identifying and quantifying pharmaceutical substances, thus contributing to drug safety and quality control (Cuartero et al., 2012).

Photoaffinity Labeling

This compound derivatives have been synthesized for photoaffinity labeling of proteins, such as human replication protein A. This application is important for understanding the interactions of proteins with DNA during replication and repair processes. Photoaffinity labeling with this compound offers a tool for studying the molecular mechanisms underlying these essential cellular processes (Kolpashchikov et al., 2000).

Propriétés

IUPAC Name |

[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOHOIOFJSIFX-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-38-5 | |

| Record name | 2',3'-Dideoxyuridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084445385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

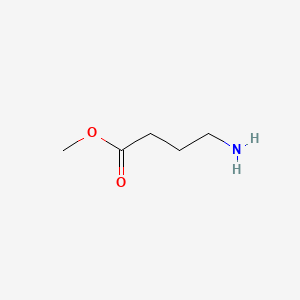

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

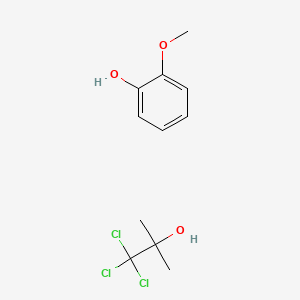

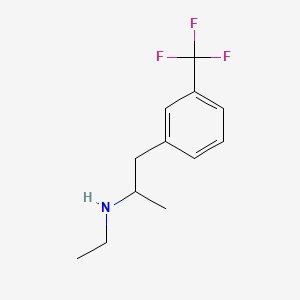

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B1217872.png)